molecular formula C19H26Cl2N4O B038688 N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride CAS No. 115767-94-7

N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride

Cat. No.: B038688
CAS No.: 115767-94-7
M. Wt: 397.3 g/mol
InChI Key: LAROMNHHFPRNET-UHFFFAOYSA-N
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Description

Introduction to N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazin-3-amine Dihydrochloride

N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazin-3-amine dihydrochloride is a synthetic tricyclic compound belonging to the pyridazinone family. Its chemical structure features a benzocycloheptapyridazine core substituted with a morpholinoethylamine side chain and is typically isolated as a dihydrochloride salt for enhanced solubility and stability. The compound is also referenced in the literature as SR 95639A, and its molecular formula is C19H26Cl2N4O, with a molecular weight of 397.3 g/mol.

The design of this molecule was inspired by the search for selective muscarinic receptor agonists, particularly those targeting the M1 subtype, which is implicated in cognitive function and has been a target in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. The semi-rigid tricyclic scaffold, reminiscent of the antidepressant minaprine, was hypothesized to confer receptor subtype selectivity and central nervous system (CNS) penetration.

In this section, we provide a detailed overview of the chemical structure, physicochemical properties, and historical context of the compound's development, laying the foundation for the subsequent sections on receptor pharmacology.

Chemical Structure and Physicochemical Properties

The chemical structure of N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazin-3-amine dihydrochloride is characterized by a tricyclic system fused from benzene, cycloheptane, and pyridazine rings. The morpholinoethylamino substituent is attached at the 3-position of the pyridazine ring, and the compound is typically formulated as a dihydrochloride salt to improve its aqueous solubility and facilitate biological assays.

Table 1.1: Physicochemical Properties
Property Value
Molecular Formula C19H26Cl2N4O
Molecular Weight 397.3 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.0^2,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride
SMILES C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl
CAS Number 115767-94-7
Synonyms SR 95639A, Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine
Figure 1.1: Chemical Structure

Historical and Pharmacological Context

The genesis of this compound is rooted in the need for selective muscarinic agonists to dissect the physiological roles of muscarinic receptor subtypes. The muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) comprising five subtypes (M1–M5), each with distinct tissue distributions and physiological functions. The central M1 subtype is highly expressed in the cortex and hippocampus and is involved in cognitive processes, making it a prime target for cognitive enhancers and antipsychotic agents.

SR 95639A was synthesized as a semi-rigid analog of minaprine, with the intention of achieving central M1 selectivity and reduced peripheral side effects. Early pharmacological studies indicated promising central selectivity, but subsequent investigations revealed a more complex pharmacological profile, including partial agonism and limited intrinsic activity at muscarinic receptors.

Properties

CAS No.

115767-94-7

Molecular Formula

C19H26Cl2N4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride

InChI

InChI=1S/C19H24N4O.2ClH/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23;;/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21);2*1H

InChI Key

LAROMNHHFPRNET-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl

Other CAS No.

115767-94-7

Synonyms

morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine
SR 95639A
SR-95639A

Origin of Product

United States

Preparation Methods

Formation of 6,7-Dihydro-5H-benzo cyclohepta[1,2-c]pyridazin-3(5H)-one

The starting material, 6,7-dihydro-2H-benzocyclohepta[1,2-c]pyridazin-3(5H)-one , is synthesized through condensation of 2,3-pyridine dicarboxylic acid with hydrazine hydrate. As described in, heating 2,3-pyridine dicarboxylic acid with acetic anhydride yields furo[3,4-b]pyridine-5,7-dione , which undergoes hydrazine-mediated cyclization to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione . Subsequent chlorination with phosphorus oxychloride (POCl₃) produces 5,8-dichloropyrido[2,3-d]pyridazine .

Reaction Conditions :

  • Cyclization : Reflux in acetic acid at 110°C for 3–4 hours.

  • Chlorination : POCl₃ in pyridine at 100°C for 4.75 hours.

Chlorination to 3-Chloro-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine

The ketone intermediate is converted to the chloro derivative, a critical step for subsequent amine substitution.

Phosphorus Oxychloride-Mediated Chlorination

As detailed in, treating 6,7-dihydro-2H-benzocyclohepta[1,2-c]pyridazin-3(5H)-one with excess POCl₃ under reflux yields 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine with near-quantitative yield (99%). The reaction proceeds via nucleophilic acyl substitution, where POCl₃ acts as both a chlorinating agent and solvent.

Characterization Data :

  • 1H NMR (300 MHz, CDCl₃) : δ 7.82 (m, 1H), 7.45–7.24 (m, 4H), 2.59–2.51 (m, 4H), 2.27 (q, J = 6.9 Hz, 2H).

  • LC-MS : m/z 231 (MH⁺).

Introduction of the Morpholinoethylamine Side Chain

The chloro intermediate undergoes nucleophilic substitution with 2-morpholinoethylamine to install the tertiary amine moiety.

Amination Under Basic Conditions

In a modified Buchwald-Hartwig coupling, 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine reacts with 2-morpholinoethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). Triethylamine or potassium carbonate serves as a base, facilitating deprotonation of the amine.

Optimized Reaction Parameters :

  • Solvent : Toluene or dioxane.

  • Temperature : 80–100°C.

  • Duration : 12–24 hours.

Yield : 70–85% (based on analogous protocols in).

Salt Formation to Dihydrochloride

The free base is converted to its dihydrochloride salt via acid treatment, enhancing solubility and stability.

HCl Gas Saturation

Dissolving the free amine in anhydrous diethyl ether and saturating the solution with HCl gas precipitates the dihydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum.

Characterization :

  • Melting Point : 257–258°C (decomposition observed at 120°C).

  • 1H NMR (DMSO-d₆) : δ 10.66 (s, 1H, NH), 7.54 (d, J = 8 Hz, 2H), 4.04 (s, 2H, NH₂).

Analytical Data and Quality Control

Spectral Confirmation

  • FTIR (KBr) : Peaks at 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C morpholine).

  • LC-MS : Molecular ion peak at m/z 369 (MH⁺ for free base), confirming the molecular formula C₁₉H₂₄N₄O·2HCl.

Purity Assessment

  • HPLC : ≥99% purity using a C18 column with acetonitrile/water (0.1% TFA) gradient.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages Limitations
ChlorinationPOCl₃ reflux99%High efficiency, minimal byproductsRequires strict temperature control
AminationPd-catalyzed coupling85%Selective for primary aminesCatalyst cost and sensitivity
Salt FormationHCl gas saturation95%High-purity productHygroscopic nature of product

Challenges and Optimization Strategies

Regioselectivity in Chlorination

The use of POCl₃ may lead to over-chlorination if reaction times exceed 5 hours. Optimization studies in recommend monitoring via TLC (hexane/ethyl acetate 3:1) to terminate the reaction at 95% conversion.

Amine Stability Under Acidic Conditions

The morpholinoethyl group is prone to hydrolysis in strong acids. Neutralizing the reaction mixture with sodium bicarbonate before salt formation mitigates degradation .

Chemical Reactions Analysis

SR-95639A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SR-95639A exerts its effects by selectively binding to and activating muscarinic M1 receptors in the central nervous system. This activation leads to the modulation of various signaling pathways, including the inhibition of the M current and the suppression of neurotransmitter release. The compound’s selective agonist activity at M1 receptors makes it a useful tool for studying the function of these receptors and their role in cognitive processes .

Comparison with Similar Compounds

Antimicrobial Activity of Benzo[6,7]cyclohepta-Pyridazine Derivatives

Compounds with similar benzo[6,7]cyclohepta-pyridazine frameworks have demonstrated notable antimicrobial activity. For example:

  • Compound 38 (2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine) exhibited a 20 mm zone of inhibition against E. coli, though less potent than doxycycline (30 mm) .
  • Compounds 39–42 (tetrazole Schiff bases) showed broad-spectrum antibacterial and antifungal activity, with compound 39 being particularly effective against fungal strains .

Comparison Insight: While PCS1055 dihydrochloride shares the benzo[6,7]cyclohepta-pyridazine core with these analogs, its morpholinoethyl substituent may enhance solubility or alter target selectivity compared to the methyl or tetrazole groups in compounds 38–42. However, antimicrobial data for PCS1055 dihydrochloride are unavailable, necessitating further studies.

Molecular Docking and Antileishmanial Activity

Comparison Insight: The morpholinoethyl group in PCS1055 dihydrochloride could influence its docking behavior compared to ZINC12151998’s quinolinylmethyl substituent. Computational studies would be needed to assess differences in binding modes or affinity.

Data Table: Key Features of Selected Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method
PCS1055 dihydrochloride Benzo[6,7]cyclohepta[1,2-c]pyridazine Morpholinoethylamine Not reported Not detailed
Compound 38 Tetrazolo-pyridazine Methyl Antibacterial (20 mm vs. E. coli) Conventional organic synthesis
ZINC12151998 Benzo[6,7]cyclohepta[1,2-d]pyrimidine Quinolinylmethyl, cyclopropyl Antileishmanial (docking studies) Not detailed
Compound 12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl Not reported Thiouracil-anthranilic acid condensation

Biological Activity

N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a complex bicyclic framework that contributes to its biological properties. The morpholinoethyl side chain enhances solubility and bioavailability.

Research indicates that this compound may exhibit several mechanisms of action:

  • Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, similar to other compounds in its class. This mechanism is crucial for its potential use in cancer therapy.
  • Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of various cancer cell lines, indicating its potential as an antitumor agent.
  • Selectivity for Cancer Cells : Studies have demonstrated that the compound exhibits selectivity towards cancer cells over normal cells, which is a desirable characteristic for anticancer drugs.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Caspase Activation : In a study evaluating procaspase-3 activation, the compound displayed significant activation levels compared to controls. For instance:
    CompoundCaspase Activation (%)
    PAC-1100 ± 4
    Test Compound92.1 ± 5
    This indicates that the compound effectively activates apoptotic pathways in cancer cells.
  • Antitumor Efficacy : The compound was tested against various cancer cell lines (e.g., U937 and MCF-7) with IC50 values indicating potent activity. For example:
    Cell LineIC50 (μM)
    U9375.2
    MCF-76.6

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the core structure can significantly affect biological activity. The presence of specific functional groups was linked to enhanced anticancer properties.

Case Studies

A notable case study involved the evaluation of this compound alongside other derivatives in a series of anticancer assays:

  • Comparative Study : In a comparative analysis with other benzothiazole derivatives, this compound showed superior selectivity and potency against particular cancer cell lines.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with cellular pathways involved in apoptosis could be crucial for its therapeutic effects.

Q & A

Basic Question: How can the fused bicyclic structure of this compound be elucidated using spectroscopic methods?

Answer:
The fused benzo[6,7]cyclohepta[1,2-c]pyridazine scaffold can be characterized via a combination of ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS) . Key steps include:

  • NMR Analysis : Identify proton environments (e.g., aromatic protons, morpholinoethyl substituents) via chemical shifts. For example, in similar bicyclic systems, aromatic protons resonate at δ 7.0–8.0 ppm, while methyl groups in morpholinoethyl substituents appear at δ 2.2–2.4 ppm .
  • IR Spectroscopy : Detect functional groups like secondary amines (N–H stretches at ~3,400–3,200 cm⁻¹) and aromatic C–H bonds .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns. For instance, a parent ion at m/z 386 (C₂₀H₁₀N₄O₃S) was observed in structurally related compounds .

Advanced Question: What computational strategies can predict the reactivity of the morpholinoethyl substituent in this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search methods are critical:

  • DFT Simulations : Calculate electron density maps to identify nucleophilic/electrophilic sites on the morpholinoethyl group. For example, the lone pair on the morpholino nitrogen may enhance interactions with biological targets .
  • Reaction Path Optimization : Use software (e.g., Gaussian, ORCA) to model substituent effects on reaction intermediates. ICReDD’s methodology integrates computational predictions with experimental validation, narrowing optimal reaction conditions by 30–50% .

Basic Question: What are effective synthetic routes for introducing the morpholinoethyl group into the benzo[6,7]cyclohepta[1,2-c]pyridazine scaffold?

Answer:
Key steps derived from heterocyclic synthesis protocols:

  • Nucleophilic Substitution : React a chlorinated precursor (e.g., 3-chloro derivative) with 2-morpholinoethylamine under reflux in a polar aprotic solvent (e.g., DMF, 80–100°C for 6–12 hours) .
  • Catalysis : Use sodium acetate (0.5 g per 0.01 mol substrate) to accelerate amine coupling, achieving yields up to 68% in analogous reactions .
  • Purification : Crystallize the product from DMF/water or ethanol to remove unreacted amines .

Advanced Question: How can reaction path search methods based on quantum chemistry optimize the synthesis of this compound?

Answer:
Hybrid computational-experimental workflows (e.g., ICReDD’s approach):

Quantum Calculations : Simulate reaction pathways (e.g., SN2 vs. SN1 mechanisms for morpholinoethyl introduction) to predict activation energies and intermediates .

Data-Driven Screening : Apply machine learning to historical reaction data (solvent, temperature, catalyst) to prioritize high-yield conditions .

Feedback Loops : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials), iterating until >70% yield is achieved .

Advanced Question: How to resolve discrepancies in biological activity data across studies involving similar bicyclic compounds?

Answer:
Contradiction Analysis Framework :

  • Structural Variability : Compare substituent effects (e.g., chloro vs. morpholinoethyl groups). For example, 3-chloro analogs showed anti-inflammatory activity, while morpholinoethyl derivatives may target neurological receptors .
  • Assay Conditions : Standardize protocols (e.g., IC₅₀ measurements in μM vs. nM ranges) and control for solvent effects (DMSO vs. aqueous buffers).
  • Computational Validation : Use molecular docking to reconcile differences in target binding affinities .

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